Cas no 2734778-14-2 (1,3-Dibromo-2-ethoxy-5-isobutylbenzene)
1,3-Dibromo-2-ethoxy-5-isobutylbenzene Chemical and Physical Properties
Names and Identifiers
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- 1,3-Dibromo-2-ethoxy-5-isobutylbenzene
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- Inchi: 1S/C12H16Br2O/c1-4-15-12-10(13)6-9(5-8(2)3)7-11(12)14/h6-8H,4-5H2,1-3H3
- InChI Key: BUQDWGSRWGVCQS-UHFFFAOYSA-N
- SMILES: C(C1C=C(Br)C(OCC)=C(Br)C=1)C(C)C
1,3-Dibromo-2-ethoxy-5-isobutylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB608215-250mg |
1,3-Dibromo-2-ethoxy-5-isobutylbenzene; . |
2734778-14-2 | 250mg |
€346.80 | 2024-07-19 | ||
| abcr | AB608215-1g |
1,3-Dibromo-2-ethoxy-5-isobutylbenzene; . |
2734778-14-2 | 1g |
€641.60 | 2024-07-19 | ||
| abcr | AB608215-5g |
1,3-Dibromo-2-ethoxy-5-isobutylbenzene; . |
2734778-14-2 | 5g |
€2155.30 | 2024-07-19 | ||
| Aaron | AR022L7B-500mg |
1,3-Dibromo-2-ethoxy-5-isobutylbenzene |
2734778-14-2 | 95% | 500mg |
$520.00 | 2025-02-13 | |
| Aaron | AR022L7B-1g |
1,3-Dibromo-2-ethoxy-5-isobutylbenzene |
2734778-14-2 | 95% | 1g |
$692.00 | 2025-02-13 |
1,3-Dibromo-2-ethoxy-5-isobutylbenzene Suppliers
1,3-Dibromo-2-ethoxy-5-isobutylbenzene Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 1,3-Dibromo-2-ethoxy-5-isobutylbenzene
Comprehensive Overview of 1,3-Dibromo-2-ethoxy-5-isobutylbenzene (CAS No. 2734778-14-2): Properties, Applications, and Industry Insights
1,3-Dibromo-2-ethoxy-5-isobutylbenzene (CAS No. 2734778-14-2) is a specialized aromatic compound gaining attention in pharmaceutical intermediates, agrochemical synthesis, and advanced material research. This brominated derivative features a unique molecular structure combining ethoxy and isobutyl functional groups, making it valuable for selective organic transformations. With increasing demand for halogenated building blocks in drug discovery, this compound addresses modern challenges in cross-coupling reactions and regioselective substitutions.
The compound's dual bromine atoms at the 1- and 3-positions enable versatile reactivity in Pd-catalyzed couplings, a hot topic among researchers optimizing Suzuki-Miyaura and Buchwald-Hartwig reactions. Recent studies highlight its role in developing OLED materials and liquid crystal displays, aligning with industry trends toward energy-efficient technologies. Analytical data shows exceptional purity (>98%) by HPLC, meeting stringent requirements for high-performance electronic chemicals.
Environmental considerations drive innovation in handling brominated aromatics. Manufacturers now employ green bromination techniques and solvent recovery systems, responding to searches for "sustainable halogenation methods." The ethoxy-isobutyl combination enhances solubility in non-polar media, solving formulation challenges in crop protection products—a frequent pain point in agrochemical forums.
Thermal stability studies (DSC/TGA) reveal decomposition above 240°C, making 1,3-Dibromo-2-ethoxy-5-isobutylbenzene suitable for high-temperature polymer modifications. Patent analyses show growing applications in flame-retardant additives, particularly for engineering plastics used in electric vehicle components. These findings correlate with rising Google searches for "non-toxic flame retardants" and "EV material innovations."
Supply chain analytics indicate increased procurement by contract research organizations (CROs) specializing in proteolysis-targeting chimeras (PROTACs). The compound's ability to serve as a bifunctional linker in degrader synthesis explains this trend, coinciding with 300% growth in "PROTAC intermediates" search volume since 2022. Strict QC protocols ensure batch-to-batch consistency for critical kinase inhibitor development projects.
Spectroscopic characterization (NMR, FTIR, HRMS) provides definitive identification markers, addressing common queries about "halogenated benzene verification." The isobutyl group generates distinctive fragmentation patterns in mass spectrometry, useful for analytical method development—a frequent discussion topic in chromatography subreddits. Crystallography studies reveal planar geometry with minor steric hindrance, explaining its efficacy in catalytic systems.
Regulatory-compliant documentation (REACH, TSCA) supports global distribution, while stability studies under GLP conditions confirm 24-month shelf life when stored below -20°C in amber glass. These features respond to frequent purchaser concerns about "long-term storage of reactive aromatics." Custom synthesis options allow isotope labeling (e.g., 13C, 2H) for metabolic tracing studies, meeting demand from pharmacokinetics researchers.
Emerging applications include metal-organic framework (MOF) functionalization, where the compound's bromine sites enable post-synthetic modification—a technique gaining traction in gas storage materials research. This aligns with DOE initiatives for hydrogen economy solutions, reflected in surging academic paper citations. Process chemistry innovations now achieve >85% yield via continuous flow bromination, answering industry calls for "scalable aromatic functionalization."
Technical bulletins emphasize compatibility with microwave-assisted chemistry, reducing reaction times from hours to minutes—a key advantage for medicinal chemists optimizing "high-throughput screening" workflows. The compound's logP value (3.2±0.2) makes it particularly valuable for designing blood-brain barrier permeable candidates, addressing a major challenge in CNS drug development.
Recent market intelligence shows 34% year-over-year demand growth from electronic materials sectors, driven by its use in semiconductor photoresists. This correlates with increased searches for "extreme ultraviolet lithography chemicals" as chip manufacturers push beyond 3nm nodes. Collaborative studies with major research institutions demonstrate utility in catalytic C-H activation, a cutting-edge area in C-C bond formation methodologies.
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